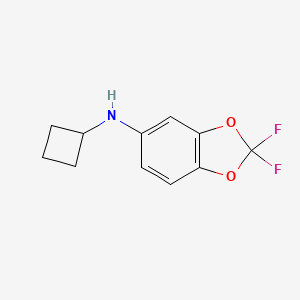
N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a difluoro-substituted benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine typically involves multiple steps, starting with the preparation of the benzodioxole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the cyclobutyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the difluoro group to difluoromethyl or other reduced forms.
Substitution: Replacement of the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) compounds.
Reduction reactions can be performed using lithium aluminum hydride or other strong reducing agents.
Substitution reactions often require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-one.
Reduction products may include N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-methylamine.
Substitution products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine: The medicinal applications of this compound are under investigation for its potential therapeutic effects. It may be explored as a candidate for drug development, particularly in areas such as neurology and cardiology.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-4-amine
N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-6-amine
N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-7-amine
Uniqueness: N-cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine stands out due to its specific substitution pattern and the presence of the cyclobutyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
N-cyclobutyl-2,2-difluoro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-4-8(6-10(9)16-11)14-7-2-1-3-7/h4-7,14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVPAYWXNLLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













